Z-FA-FMK
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15?,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVEBPEZMSPHB-PKHIMPSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
| Record name | Z-FA-FMK | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336087 | |
| Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197855-65-5 | |
| Record name | MDL-201053, (DL-alanine)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197855655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDL-201053, (DL-ALANINE)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34O3P3306Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Target Specificity of Z Fa Fmk
Inhibition of Cysteine Proteases
Z-FA-FMK is a potent irreversible inhibitor of several cysteine proteases. wikipedia.orgcaymanchem.com This inhibition occurs via the covalent modification of the active site cysteine residue of the target enzyme by the fluoromethyl ketone group. ebi.ac.ukmdpi.com
Other Cysteine Proteases (e.g., Cruzain, Papain)
Beyond cathepsins, this compound has been shown to inhibit other cysteine proteases, including cruzain and papain. wikipedia.orgcaymanchem.com Cruzain is a crucial cysteine protease found in the parasite Trypanosoma cruzi, the causative agent of Chagas disease, making its inhibitors of interest for therapeutic development. caymanchem.comchemrxiv.orgresearchgate.net Papain is a cysteine protease isolated from papaya, known for its proteolytic activity. nih.govacs.org The inhibitory effect of this compound on these diverse cysteine proteases underscores its broad reactivity towards this class of enzymes.
Modulation of Caspase Activity
In addition to its effects on cathepsins and other cysteine proteases, this compound also modulates the activity of caspases, a key family of cysteine proteases involved in apoptosis. caymanchem.combdbiosciences.comaacrjournals.orgnih.gov However, its inhibitory profile is selective within the caspase family. wikipedia.orgaacrjournals.orgnih.gov
Differential Inhibition of Effector Caspases (Caspase-2, -3, -6, -7)
This compound has been demonstrated to selectively inhibit effector caspases, including caspase-2, caspase-3, caspase-6, and caspase-7. wikipedia.orgcaymanchem.comaacrjournals.orgnih.gov Studies using purified recombinant caspases in vitro have shown efficient inhibition of these effector caspases by this compound. aacrjournals.orgnih.gov This selective targeting is also observed in cellular contexts and is correlated with the covalent binding of this compound to the active large subunit of effector caspases. aacrjournals.orgnih.gov The inhibition of effector caspases by this compound can block downstream apoptotic events such as DEVDase activity, DNA fragmentation, and phosphatidylserine (B164497) externalization. aacrjournals.orgnih.gov
| Caspase Type | Caspase Subtype | Inhibition by this compound |
| Effector Caspases | Caspase-2 | Inhibited |
| Caspase-3 | Inhibited | |
| Caspase-6 | Inhibited | |
| Caspase-7 | Inhibited |
Lack of Inhibition of Initiator Caspases (Caspase-8, -10)
Crucially, this compound does not significantly inhibit initiator caspases, specifically caspase-8 and caspase-10. wikipedia.orgcaymanchem.comaacrjournals.orgnih.gov In vitro experiments with purified recombinant initiator caspases have shown that their activity remains unaffected by this compound. aacrjournals.orgnih.gov This lack of inhibition of upstream initiator caspases, while inhibiting downstream effector caspases, has been valuable in deciphering caspase activation pathways. aacrjournals.orgnih.gov For example, this compound fails to inhibit Fas-mediated activation of caspase-8, which initiates apoptosis through the extrinsic pathway. aacrjournals.orgnih.gov
| Caspase Type | Caspase Subtype | Inhibition by this compound |
| Initiator Caspases | Caspase-8 | Not Inhibited |
| Caspase-10 | Not Inhibited |
Partial Inhibition of Caspase-9
While this compound effectively inhibits effector caspases and does not inhibit initiator caspases 8 and 10, its effect on caspase-9 is described as partial inhibition. aacrjournals.orgnih.gov Caspase-9 is an initiator caspase involved in the intrinsic apoptotic pathway, typically activated within the apoptosome complex. aacrjournals.orgnih.govrndsystems.com Studies have shown that purified apoptosome-associated caspase-9 is only partially inhibited by this compound in vitro. aacrjournals.orgnih.gov Furthermore, this compound does not prevent the autoproteolytic cleavage of caspase-9 in intact cells, although it can partially inhibit the processing and full maturation of effector caspases induced by certain stimuli. aacrjournals.orgnih.gov
| Caspase Type | Caspase Subtype | Inhibition by this compound |
| Initiator Caspases | Caspase-9 | Partially Inhibited |
Interactions with Other Proteolytic Systems
This compound's inhibitory activity extends to several proteolytic systems beyond caspases. It is a known inhibitor of various cathepsins, including cathepsin B, L, and S abcam.comwikipedia.org. This inhibition of cathepsins has implications in various biological processes, such as antigen processing and the function of intracellular Toll-Like Receptors (TLRs) frontiersin.org. For example, this compound has been shown to partially or completely impair TLR9 signaling in macrophages and B cell lines, suggesting the involvement of cathepsins in this process frontiersin.org. It has also been reported to alter TLR3 processing frontiersin.org.
In addition to cathepsins, this compound has been observed to inhibit other cysteine proteases like papain and cruzain abcam.com. Its ability to inhibit Plasmodium falciparum metacaspase-2 highlights its interaction with proteolytic systems in parasites researchgate.net. The identification of this compound as an ATG4B inhibitor also demonstrates its interaction with the autophagic machinery, where ATG4B plays a crucial role in processing LC3 and GABARAP proteins essential for autophagosome formation mdpi.com. The inhibition of SARS-CoV-2 3CL protease by this compound indicates an interaction with viral proteolytic systems nih.gov.
Selectivity Considerations and Off-Target Effects
While this compound is often used as a tool to study specific protease activities, it is important to consider its selectivity and potential off-target effects. The fluoromethyl ketone moiety, while contributing to irreversible inhibition, can also react with other nucleophilic molecules, potentially leading to off-target interactions monash.edu.
Comparison with Pan-Caspase Inhibitors (e.g., Z-VAD-FMK)
This compound is frequently used as a negative control for peptidyl-FMK caspase inhibitors like Z-VAD-FMK aacrjournals.orgresearchgate.netbdbiosciences.com. Z-VAD-FMK is a broad-spectrum, irreversible pan-caspase inhibitor ebi.ac.uknih.govtocris.com. While Z-VAD-FMK inhibits a wide range of caspases, including both initiator and effector caspases ebi.ac.uktocris.com, this compound exhibits a more selective inhibition profile, primarily targeting effector caspases (caspase-2, -3, -6, and -7) and having little to no effect on initiator caspases (caspase-8 and -10) nih.govaacrjournals.org. This difference in selectivity makes this compound a useful tool for distinguishing between the roles of initiator and effector caspases in various cellular processes nih.govaacrjournals.org.
However, it's important to note that neither Z-VAD-FMK nor this compound are entirely specific. Z-VAD-FMK has been reported to inhibit other cysteine proteases, including cathepsins B and H, as well as calpains and peptide:N-glycanase (PNGase) ebi.ac.ukaacrjournals.orgtandfonline.com. Similarly, despite being used as a negative control for caspase inhibition, this compound can inhibit cathepsin B and other cysteine proteases bdbiosciences.comaai.org. Studies have shown that this compound can inhibit certain caspase activities in vitro, although its effects on caspase processing in cell-based assays can vary depending on the context aacrjournals.orgresearchgate.netnih.gov.
Oxidative Stress Induction and Glutathione (B108866) Depletion
Research indicates that this compound can induce oxidative stress, particularly in activated T cells plos.orgresearchgate.net. This effect is mediated, at least in part, by the depletion of intracellular glutathione (GSH) plos.orgresearchgate.net. GSH is a crucial endogenous antioxidant, and its depletion can lead to an increase in reactive oxygen species (ROS) plos.orgdergipark.org.tr. Studies have shown a dose-dependent decrease in intracellular GSH levels upon treatment with this compound in activated T cells plos.org. This depletion of GSH appears to be a significant factor in the immunosuppressive effects of this compound, as the presence of exogenous thiols like GSH, N-acetylcysteine (NAC), and L-cysteine can abolish the inhibition of T cell proliferation mediated by this compound plos.orgresearchgate.net.
Modulation of Reactive Oxygen Species Production
This compound treatment has been shown to lead to an increase in reactive oxygen species (ROS) levels, particularly superoxide (B77818) anion (•O2–), in activated T cells plos.orgresearchgate.net. This increase in ROS is closely linked to the depletion of intracellular GSH induced by this compound plos.orgresearchgate.net. The generation of ROS is considered a key mechanism underlying the oxidative stress mediated by this compound plos.org. While the depletion of GSH contributes to increased ROS, some studies suggest that ROS generation may play a more direct role in the oxidative stress induced by related compounds like Z-FA-CMK monash.edu. The increase in ROS levels following this compound treatment can contribute to various cellular effects, including the inhibition of caspase processing and T cell activation plos.orgresearchgate.net.
Z Fa Fmk in the Regulation of Cell Death Pathways
Apoptosis Modulation
Z-FA-FMK is known to modulate apoptosis through its inhibitory effects on certain caspases, particularly effector caspases. This inhibition can impact several downstream events characteristic of the apoptotic process.
Inhibition of DNA Fragmentation and DEVDase Activity
A hallmark of apoptosis is the fragmentation of nuclear DNA, a process executed by caspase-activated DNase (CAD) which is itself activated by effector caspases, notably caspase-3. DEVDase activity refers to the proteolytic activity of caspases that cleave substrates containing the amino acid sequence DEVD, a preferred cleavage site for caspase-3. Studies have shown that this compound can effectively inhibit the induction of both DNA fragmentation and DEVDase activity in various cell types undergoing apoptosis aacrjournals.orgaacrjournals.orgnih.gov.
For instance, in Jurkat T cells treated with retinoid-related molecules (RRMs), increasing concentrations of this compound were observed to prevent RRM-induced DNA fragmentation and DEVDase activity aacrjournals.orgaacrjournals.org. This suggests that the compound interferes with the activation or function of the effector caspases responsible for these events. Data from such studies often demonstrate a dose-dependent inhibition, where higher concentrations of this compound lead to a greater reduction in DNA fragmentation and DEVDase activity. aacrjournals.orgaacrjournals.org
Table 1: Effect of this compound Concentration on RRM-Induced Apoptosis Markers in Jurkat Cells
| This compound Concentration (µM) | DNA Fragmentation (% of control) | DEVDase Activity (Fold Induction) |
| 0 | 100 | Baseline |
| 5 | Reduced | Reduced |
| 30 | Further Reduced | Further Reduced |
| 100 | Significantly Reduced | Significantly Reduced |
Data is illustrative and based on findings indicating dose-dependent inhibition aacrjournals.orgaacrjournals.org. Specific numerical values may vary depending on the RRM and experimental conditions.
Prevention of Phosphatidylserine (B164497) Externalization
During apoptosis, there is a characteristic translocation of phosphatidylserine (PS) from the inner leaflet to the outer leaflet of the plasma membrane. This externalization of PS serves as an "eat me" signal for phagocytic cells. This compound has been shown to inhibit the externalization of phosphatidylserine induced by certain apoptotic stimuli aacrjournals.orgaacrjournals.orgnih.gov. For example, preincubation of Jurkat cells with this compound significantly inhibited the externalization of phosphatidylserine induced by RRMs aacrjournals.orgaacrjournals.org. This effect is consistent with its role in inhibiting downstream apoptotic events mediated by effector caspases, which are involved in the membrane alterations observed during apoptosis.
Influence on Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic, or mitochondrial, apoptosis pathway is triggered by various intracellular stresses and involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and activation of caspase-9, which in turn activates effector caspases. Research suggests that this compound's selective inhibition of effector caspases can be utilized to investigate the involvement of the intrinsic pathway aacrjournals.orgaacrjournals.orgnih.gov. While this compound is reported to be less effective against caspase-9 compared to effector caspases, its primary impact on downstream events helps in deciphering pathways. aacrjournals.orgaacrjournals.org Studies using this compound have provided evidence that certain apoptotic stimuli, such as RRMs, induce apoptosis primarily via the mitochondrial pathway, as the inhibitor effectively blocks the executioner phase mediated by effector caspases downstream of mitochondrial events. aacrjournals.orgaacrjournals.orgnih.gov However, this compound does not prevent the release of cytochrome c induced by RRMs, suggesting its inhibitory action is downstream of this mitochondrial event. nih.gov
Effects on Apoptosis Induced by Specific Stimuli (e.g., Retinoid-Related Molecules, Etoposide, Ceramide, CD95/Fas Receptor)
This compound has been tested against apoptosis induced by a variety of stimuli to understand its range of action and the pathways involved. It has been shown to inhibit apoptosis induced by retinoid-related molecules (RRMs), etoposide, ceramide, and stimuli targeting the CD95/Fas receptor aacrjournals.orgaacrjournals.orgnih.gov.
Retinoid-Related Molecules (RRMs): this compound effectively blocks RRM-induced apoptosis, including the reduction of DEVDase activity and DNA fragmentation, and the inhibition of phosphatidylserine externalization aacrjournals.orgaacrjournals.orgnih.gov. This indicates that effector caspases are crucial mediators of RRM-induced cell death.
Etoposide: Etoposide, a chemotherapy drug, induces apoptosis by causing DNA damage. This compound has been shown to inhibit etoposide-induced DEVDase activity, suggesting its involvement in the execution phase of this apoptotic pathway aacrjournals.orgaacrjournals.org.
Ceramide: Ceramide is a lipid molecule that can act as a signaling molecule in various cellular processes, including apoptosis. This compound inhibits ceramide-induced DEVDase activity, indicating that effector caspases are downstream of ceramide signaling in the apoptotic pathway aacrjournals.orgaacrjournals.org.
CD95/Fas Receptor: Activation of the CD95/Fas receptor, a death receptor, typically triggers the extrinsic apoptotic pathway involving caspase-8. While this compound is reported to have minimal effect on initiator caspases like caspase-8, it can inhibit the DEVDase activity induced by CD95/Fas receptor activation aacrjournals.orgaacrjournals.orgnih.gov. This suggests that while this compound does not block the initial activation of the extrinsic pathway at the level of caspase-8, it can prevent the execution of apoptosis by inhibiting downstream effector caspases activated by this pathway. However, some studies suggest this compound might have a small inhibitory effect on the processing of caspase-8 depending on the context researchgate.net. Interestingly, in some models, this compound significantly increased Fas-induced apoptosis researchgate.net. This highlights the complexity of its effects and potential context-dependent actions.
Necrotic Cell Death Pathways
While primarily known for its effects on apoptosis, there is some evidence suggesting a potential involvement or influence of this compound on necrotic cell death pathways under specific conditions. Necrotic cell death is generally considered a non-programmed form of cell death often associated with cellular injury and characterized by cell swelling and membrane rupture. Some studies investigating the effects of caspase inhibitors, including this compound, have explored their impact on necrosis. For instance, one study noted that a related cathepsin B inhibitor, z-FA-CMK, could induce apoptosis at low concentrations but necrosis at higher concentrations in Jurkat T cells researchgate.net. Another study using this compound as a control for caspase inhibitors observed no significant effect on cell viability after TNF-α treatment, in contrast to pan-caspase inhibitors that enhanced necrotic-like cell death nih.gov. This suggests that this compound, unlike broader caspase inhibitors like Z-VAD-FMK, may not directly promote necrotic cell death in the same manner nih.govtandfonline.comnih.gov. However, this compound is listed as inducing both apoptosis and necrosis in some product descriptions, although the conditions and mechanisms for necrosis induction are not detailed . The role of this compound specifically in regulating or inducing necrotic pathways appears less defined compared to its effects on apoptosis and may be context-dependent or related to its off-target effects at higher concentrations.
Pyroptosis and Inflammasome Activation
Pyroptosis is a highly inflammatory form of programmed cell death mediated by inflammatory caspases, such as caspase-1, caspase-4, caspase-5, and caspase-11. It is often triggered by inflammasome activation and is characterized by the formation of pores in the cell membrane by gasdermin D, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.
Research on this compound's direct role in pyroptosis and inflammasome activation is limited compared to its effects on apoptosis. However, studies often use this compound as a negative control when investigating the effects of caspase inhibitors, particularly pan-caspase inhibitors like Z-VAD-FMK, on inflammasome activation and pyroptosis researchgate.netnih.govresearchgate.net. In the context of studies examining caspase-1-mediated pyroptosis, this compound, as a negative control for caspase inhibitors, did not inhibit the maturation and secretion of bioactive IL-1β, which is a key outcome of caspase-1 activation and pyroptosis researchgate.net. This suggests that this compound does not significantly interfere with the core machinery of canonical pyroptosis mediated by caspase-1 and inflammasomes. In contrast, pan-caspase inhibitors like Z-VAD-FMK are known to block inflammasome activation and the induction of pyroptosis nih.govalab.com.plinvivogen.comfrontiersin.orgfrontiersin.org. Therefore, available evidence suggests that this compound does not play a direct inhibitory or activating role in pyroptosis and inflammasome activation pathways, reinforcing its perceived selectivity away from inflammatory caspases compared to its effects on effector caspases involved in apoptosis.
Immunomodulatory and Anti Inflammatory Effects of Z Fa Fmk
Suppression of T Cell Proliferation and Activation
Studies have consistently shown that Z-FA-FMK can effectively suppress the proliferation and activation of human T cells in vitro. plos.orgselleckchem.comaai.orgnih.govnih.gov This immunosuppressive effect is observed at non-toxic concentrations of the compound. aai.orgresearchgate.net
Inhibition of Mitogen and Interleukin-2 Induced Proliferation
This compound has been demonstrated to repress T cell proliferation induced by various stimuli, including mitogens and Interleukin-2 (IL-2). selleckchem.comaai.orgnih.govnih.gov Experiments using [³H]thymidine incorporation assays have quantified this inhibition. selleckchem.com For instance, concentrations of this compound such as 50 µM and 100 µM have been shown to markedly reduce T cell proliferation induced by anti-CD3 stimulation. plos.org The inhibition mediated by this compound can be attenuated or abolished by the presence of low molecular weight thiols like glutathione (B108866) (GSH), N-acetylcysteine (NAC), and L-cysteine, suggesting a role of oxidative stress in this process. plos.org
Here is a representative data illustration of this compound's effect on T cell proliferation:
| Stimulus | This compound Concentration | T Cell Proliferation (% of Control) | Reference |
| Anti-CD3 | 50 µM | Reduced | plos.org |
| Anti-CD3 | 100 µM | Markedly Reduced | plos.org |
| Mitogens | N/A | Repressed | selleckchem.comaai.orgnih.gov |
| IL-2 | N/A | Repressed | selleckchem.comaai.orgnih.gov |
| PHA | 50 µM | Suppressed | researchgate.net |
| Anti-CD3 + Anti-CD28 | 50 µM | Suppressed | researchgate.net |
Note: Specific percentage reduction values may vary depending on experimental conditions and cell types.
Impact on T Cell Activation Markers (CD25, CD69)
The expression of T cell activation markers is also affected by this compound. Research indicates that this compound suppresses the expression of the IL-2 receptor α-chain (CD25) in activated T cells. aai.orgnih.gov CD25 is important for IL-2 signaling and subsequent proliferation. nih.gov The inhibition of CD25 expression mediated by this compound can be restored by the presence of exogenous GSH, further linking its effects to oxidative stress. plos.org While some studies initially reported that the expression of the early activation marker CD69 was unaffected aai.orgnih.gov, other research indicates that this compound can inhibit the up-regulation of CD69 expression following anti-CD3 activation, and this inhibition is also attenuated by GSH plos.orgresearchgate.net.
Here is a summary of this compound's impact on T cell activation markers:
| Activation Marker | Effect of this compound | Reversibility by GSH | Reference |
| CD25 | Suppressed | Yes | plos.orgaai.orgnih.gov |
| CD69 | Inhibited/Unaffected* | Yes | plos.orgaai.orgnih.govresearchgate.net |
Note: Conflicting findings exist regarding CD69; some studies report inhibition, while others report no effect.
Modulation of NF-κB Activation
A significant mechanism through which this compound exerts its immunomodulatory effects on T cells is by blocking NF-κB activation. aai.orgnih.govdntb.gov.ua NF-κB is a crucial transcription factor involved in the expression of genes related to T cell activation, proliferation, and cytokine production, including IL-2 and IFN-γ, as well as CD25 expression. plos.orgnih.gov By inhibiting NF-κB signaling induced by antigen receptor stimulation, this compound contributes to the observed suppression of T cell responses. plos.org
Effects on T Cell Blast Formation and Cell Cycle Progression
Beyond proliferation, this compound also impacts the physical changes associated with T cell activation, such as blast formation, and interferes with cell cycle progression. It has been shown to inhibit T cell blast formation and prevent cells from entering and leaving the cell cycle. aai.orgnih.govdntb.gov.ua This indicates that this compound not only reduces the rate of cell division but also disrupts the fundamental processes required for activated T cells to grow and progress through the cell cycle. The percentage of T cell blasts formed is markedly reduced in the presence of this compound. researchgate.net
Modulation of Macrophage Responses
In addition to its effects on T cells, this compound also modulates the responses of macrophages. It has been demonstrated to inhibit LPS-induced cytokine production in macrophages. plos.orgselleckchem.comwikipedia.org This effect is mediated, at least in part, by blocking the transactivation potential of NF-κB in macrophages. plos.orgselleckchem.comwikipedia.orgresearchgate.netnih.gov this compound has been shown to prevent the LPS-induced production of pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α at the transcriptional level in macrophages. wikipedia.orgnih.gov Furthermore, this compound treatment of macrophages has resulted in impaired TLR3 signaling in response to certain stimuli. frontiersin.org
| Macrophage Response | Effect of this compound | Mechanism Involved | Reference |
| LPS-induced Cytokine Production | Inhibited | NF-κB blockade | plos.orgselleckchem.comwikipedia.orgnih.gov |
| LPS-induced IL-1α Production | Prevented | Transcriptional level | wikipedia.orgnih.gov |
| LPS-induced IL-1β Production | Prevented | Transcriptional level | wikipedia.orgnih.gov |
| LPS-induced TNF-α Production | Prevented | Transcriptional level | wikipedia.orgnih.gov |
| TLR3 signaling (in response to poly(I:C)) | Impaired | N/A | frontiersin.org |
| TLR7 cleavage and TNF-α production (in response to R848) | Inhibitory effect | Protease inhibition | frontiersin.org |
These findings highlight this compound's capacity to dampen inflammatory responses mediated by macrophages through the modulation of key signaling pathways and cytokine production.
Inhibition of Lipopolysaccharide-Induced Cytokine Secretion
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, leading to the robust production and secretion of pro-inflammatory cytokines. Studies have shown that this compound can effectively inhibit LPS-induced cytokine secretion in macrophages caymanchem.complos.orgresearchgate.netselleckchem.comnih.gov.
Research indicates that this compound prevents the LPS-induced production of key pro-inflammatory cytokines such as IL-1α, IL-1β, and tumor necrosis factor (TNF) at the transcriptional level nih.gov. This inhibitory effect on cytokine production is not attributed to cathepsin B inhibition but rather to the inhibition of the transactivation potential of nuclear factor kappa B (NF-κB) plos.orgselleckchem.comnih.gov. NF-κB is a critical transcription factor involved in the regulation of numerous genes, including those encoding pro-inflammatory cytokines. By blocking NF-κB transactivation, this compound interferes with the signaling pathways initiated by LPS that would otherwise lead to increased cytokine gene expression and subsequent protein production plos.orgselleckchem.comnih.gov.
While this compound inhibits NF-κB transactivation, it has been observed that it does not prevent the LPS-induced activation of p38 mitogen-activated protein kinase (MAPK), a pathway also known to be involved in NF-κB transactivation in response to LPS nih.gov. This suggests a specific point of intervention by this compound within the complex LPS signaling cascade.
The inhibitory effect of this compound on LPS-induced IL-1β levels has been observed in macrophage cell lines, such as PU5-1.8 and Mf4/4 macrophages, at concentrations around 50 µM caymanchem.com.
| Cell Type | Stimulus | This compound Concentration | Effect on Cytokine Production | Affected Cytokines | Reference |
| Macrophages | LPS | Not specified | Prevents production | IL-1α, IL-1β, TNF | nih.gov |
| Macrophages | LPS | Not specified | Blocks secretion | Cytokines (general) | plos.orgresearchgate.netselleckchem.com |
| PU5-1.8 Macrophages | LPS | 50 µM | Inhibits increase in levels | IL-1β | caymanchem.com |
| Mf4/4 Macrophages | LPS | 50 µM | Inhibits transactivation | Nf-κB (involved in cytokine gene expression) | caymanchem.com |
Implications in Inflammatory Disease Models
The immunomodulatory and anti-inflammatory properties of this compound have been investigated in various inflammatory disease models, suggesting its potential therapeutic relevance.
In models of chronic inflammatory arthritis induced by adjuvant in mice, this compound has demonstrated a remarkable therapeutic effect in suppressing the destruction of articular cartilage and bone plos.org. This effect is thought to be, at least in part, due to its pleiotropic immunosuppressive effects, including the inhibition of LPS-induced cytokine secretion and the modulation of T cell responses plos.org.
Beyond arthritis, this compound has shown effects in models of infection where inflammation plays a significant role. For instance, in a mouse model of intranasal pneumococcal infection, administration of this compound significantly increased pneumococcal growth in both the lungs and blood compared to controls plos.orgaai.orgresearchgate.net. This observation, in a T cell-dependent host response model, further supports the immunosuppressive nature of this compound in vivo aai.orgresearchgate.net.
While this compound is known for its protease inhibitory activities, including certain caspases and cathepsins, its beneficial effects in inflammatory models are not solely attributed to these mechanisms. For example, in the context of LPS-induced cytokine inhibition, the effect is mediated by NF-κB transactivation blockade rather than cathepsin B inhibition nih.gov. Similarly, while this compound can inhibit effector caspases, its role in inflammatory disease models may involve multiple pathways.
Another related compound, the pan-caspase inhibitor Z-VAD-FMK, has also been studied in inflammatory models, including endotoxic shock, where it has been shown to reduce inflammation and lethality alab.com.plinvivogen.com. While this compound is not a pan-caspase inhibitor in the same way as Z-VAD-FMK, the overlap in their inhibitory targets (certain caspases) and observed anti-inflammatory effects in different models highlight the complex interplay of proteases and inflammatory pathways caymanchem.comaacrjournals.orgontosight.ai.
Research in a mouse model of D-GalN/TNF-α-induced kidney injury showed that this compound administration markedly lessened the degree of impairment and decreased the number of activated caspase-3-positive tubular epithelial cells medchemexpress.com. This suggests a protective effect in this specific inflammatory injury model, potentially related to its caspase inhibitory activity.
The observed implications of this compound in these diverse inflammatory models underscore its complex pharmacological profile and its capacity to modulate immune and inflammatory responses through mechanisms that extend beyond simple protease inhibition.
Antiviral Research Applications of Z Fa Fmk
Inhibition of Viral Replication
Research indicates that Z-FA-FMK is a potent inhibitor of viral replication for certain viruses. Studies have shown its effectiveness in reducing viral loads and preventing the spread of infection in susceptible host cells and animal models. Current time information in Kaipara District, NZ.mdpi.comunc.eduflybase.orgmims.com
Respiratory Enteric Orphan (Reovirus) Replication Studies
This compound has been found to effectively inhibit reovirus replication in vitro and in vivo. In laboratory studies using susceptible cell lines such as HT1080 (a human fibrosarcoma cell line) and mouse embryonic stem cells, this compound completely blocked reovirus replication at concentrations ranging from 0 to 20 µM. wikipedia.org Furthermore, it demonstrated the ability to cure cells of persistent reovirus infection. mdpi.comwikipedia.orgnewdrugapprovals.org
In a dose-dependent manner, this compound suppressed reoviral replication potential in HT1080 cells. mdpi.com While a concentration of 20 µM was effective against mammalian orthoreovirus (MRV) replication in HT1080 cells at 37°C, a higher concentration of 200 µM was needed to completely block Chum Salmon Reovirus (CSRV) replication in CHSE-214 cells at 15°C. unc.edu However, even at lower doses (2-20 µM), this compound significantly attenuated CSRV transcription and infectious yield. unc.eduwikidata.org Its efficacy varied against other reoviruses, showing no significant attenuation of Porcine Reovirus (PRV) or Infectious Hematopoietic Necrosis Virus (IHNV) transcription at low doses, although high doses (200 µM) did cause attenuation, but not complete inhibition. unc.eduwikidata.org
In vivo studies using severe combined immunodeficiency (SCID) mice demonstrated that this compound treatment completely blocked reovirus infection in both Ras oncogenic tumors and host heart tissues. Current time information in Kaipara District, NZ.mdpi.comunc.eduflybase.orgnih.gov This highlights its systemic effectiveness in inhibiting reovirus replication in living organisms. mdpi.comwikipedia.org
Reovirus Virion Maturation Interference
Electron microscopy analysis has provided insights into the mechanism by which this compound inhibits reovirus. Observations of this compound-treated cells revealed that internalized reovirus virions remained in a perinuclear localization and did not proceed to undergo further processing into viral factories. Current time information in Kaipara District, NZ.mdpi.comunc.eduflybase.orgwikidata.org This morphological evidence suggests that this compound specifically interferes with a critical step in reovirus virion maturation. Current time information in Kaipara District, NZ.mdpi.comunc.eduflybase.orgwikidata.org While cellular cathepsin B activity is known to play a role in reoviral replication, and this compound is an inhibitor of cathepsins B and L mims.comwikipedia.orgwikipedia.org, the potent antiviral activity of this compound suggests it may affect additional steps in the reovirus infection cycle beyond solely inhibiting cathepsin B. mdpi.com Reovirus entry into host cells involves the cleavage of outer-capsid proteins by endosome-resident cathepsin proteases, a process that could be targeted by this compound. wikidata.org
Role in Viral Pathogenesis and Oncolysis Prevention
This compound has been identified as a highly effective viral inhibitor capable of preventing reovirus-mediated pathogenesis, specifically myocarditis, and attenuating reovirus-mediated oncolysis in vivo. Current time information in Kaipara District, NZ.mdpi.comunc.eduflybase.orgwikipedia.org
Prevention of Reovirus-Mediated Myocarditis
Reovirus infection can lead to myocarditis, an inflammation of the heart muscle, in susceptible hosts. wikidata.org Animal studies using SCID mice have shown that this compound treatment completely blocked reovirus infection in host heart tissues. Current time information in Kaipara District, NZ.mdpi.comunc.eduflybase.orgnih.gov The replication activity of reovirus in heart tissues was effectively blocked by this compound in vivo. mdpi.comwikipedia.org This systemic inhibition of reovirus infection by this compound in vivo contributes to the prevention of reovirus-mediated myocarditis. mdpi.comwikipedia.org Reovirus-induced myocardial injury is influenced by viral replication in cardiac cells and the host inflammatory response, with apoptosis being a significant mechanism of injury in reovirus myocarditis models. wikidata.orgwikipedia.org
Attenuation of Reovirus-Mediated Oncolysis
Reovirus is currently being investigated as a promising oncolytic viral candidate for cancer therapy, with multiple clinical trials underway. Current time information in Kaipara District, NZ.mdpi.comunc.eduflybase.org In the context of using reovirus for oncolysis, controlling unwanted viral replication in normal tissues or modulating the extent of tumor cell lysis can be important. This compound treatment has been shown to completely block reovirus infection of Ras oncogenic tumors in SCID mice. Current time information in Kaipara District, NZ.mdpi.comunc.eduflybase.orgnih.gov By effectively blocking reovirus replication activity in tumor tissues in vivo mdpi.comwikipedia.org, this compound prevents reovirus-mediated oncolysis. Current time information in Kaipara District, NZ.mdpi.comunc.eduflybase.orgwikipedia.org This effect is relevant in scenarios where the oncolytic activity needs to be controlled or prevented, such as in normal cells or to manage the therapeutic effects.
Efficacy Against Emerging Viral Pathogens
Beyond Reovirus, this compound has also been evaluated for its antiviral potential against emerging viral pathogens, notably severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. wikidata.orgguidetopharmacology.orgebi.ac.uk
Studies have identified this compound as a novel host cathepsin L protease inhibitor with potent inhibitory activity against SARS-CoV-2 infection in both in vitro and in vivo models. wikidata.orgguidetopharmacology.org In vitro assessments demonstrated potent inhibition of a diverse panel of SARS-CoV-2 strains, including the original Wuhan-like strain and nine variants, with half-maximal effective concentration (EC50) values ranging from 0.55 to 2.41 μM. wikidata.orgguidetopharmacology.org This efficacy was reported to be similar or superior to that of the FDA-approved antivirals nirmatrelvir (B3392351) and molnupiravir (B613847) in vitro. wikidata.orgguidetopharmacology.org
This compound successfully inhibited SARS-CoV-2 activity in cell types such as Vero and Huh7.5, where viral entry is dependent on endosomal proteases like cathepsins. citeab.comwikipedia.org As an irreversible inhibitor of cathepsin L guidetopharmacology.org, this compound's interference with this host protease likely contributes to its antiviral effect against SARS-CoV-2. It inhibited viral entry and reduced cytopathic effects (CPE) at sub-micromolar concentrations in 293T cells overexpressing human ACE2. transcriptionfactor.org Its efficacy against delta and omicron variants-induced CPE was comparable to that against the prototypic strain in these cells. transcriptionfactor.org this compound showed antiviral activity against SARS-CoV-2 in various cell lines, including Vero E6, Caco-2, Huh7, LNCaP, and induced Pluripotent Stem Cell-Derived Alveolar Epithelial Cells. transcriptionfactor.org
While this compound was also identified as an inhibitor of the SARS-CoV-2 3CL protease in an enzyme assay (IC50 of 11.39 μM), its more potent activity in the CPE assay (EC50 of 0.13 μM) suggests that its antiviral effect may involve targeting multiple steps in the viral replication process (polypharmacology). core.ac.uk
In a limited comparative study, this compound did not show effects on the replication activity of influenza A or HIV-1, suggesting some degree of specificity in its antiviral action. mdpi.com
Here is a summary of some key research findings:
| Viral Pathogen | Research Model | Effect Observed | Relevant Data (e.g., Concentration, EC50) | Source |
| Reovirus (MRV) | HT1080 cells (in vitro) | Complete inhibition of replication, Cured persistent infection, Dose-dependent suppression | 0-20 µM effective, 20 µM effective | mdpi.comunc.eduwikipedia.org |
| Reovirus | Mouse embryonic stem cells (in vitro) | Complete inhibition of replication | 0-20 µM effective | wikipedia.org |
| Reovirus (CSRV) | CHSE-214 cells (in vitro) | Attenuation of transcription and infectious yield, Complete block | 2-20 µM attenuation, 200 µM complete block | unc.eduwikidata.org |
| Reovirus | SCID mice (in vivo) | Complete block of infection in tumors and heart tissues, Blocked replication activity | Not specified in readily extractable data | Current time information in Kaipara District, NZ.mdpi.comunc.eduflybase.orgnih.govwikipedia.org |
| SARS-CoV-2 | Various cell lines (in vitro) | Potent inhibition of infection and CPE | EC50: 0.55 to 2.41 μM (various strains/cells) | wikidata.orgguidetopharmacology.org |
| SARS-CoV-2 | 293T-ACE2 cells (in vitro) | Inhibition of entry and CPE | Sub-micromolar doses | transcriptionfactor.org |
| SARS-CoV-2 | Vero/Huh7.5 cells (in vitro) | Successful inhibition of activity | Effective | citeab.comwikipedia.org |
| SARS-CoV-2 3CLpro | Enzyme assay (in vitro) | Inhibition of enzyme activity | IC50: 11.39 μM | core.ac.uk |
| SARS-CoV-2 | CPE assay (in vitro) | Potent antiviral activity | EC50: 0.13 μM | core.ac.uk |
Host-Targeting Antiviral Activity against SARS-CoV-2 and Coronaviruses
This compound has demonstrated antiviral activity against SARS-CoV-2 in various in vitro models. Its mechanism of action as a host-targeting antiviral is primarily attributed to its inhibition of cathepsin L, a host protease that plays a crucial role in the entry of SARS-CoV-2 into certain cell types. nih.govnews-medical.netpnas.org Viral entry into host cells can occur through different pathways depending on the cell type, often involving either plasma membrane fusion mediated by TMPRSS2 or endosomal entry requiring cleavage of the viral spike protein by endosomal proteases like cathepsin L at low pH. news-medical.netnews-medical.net
Studies have shown that this compound successfully inhibited SARS-CoV-2 activity in cell types like Vero and Huh7.5 cells, where viral entry is dependent on endosomal acidification and cathepsin activity. news-medical.net In these cell lines, cathepsin L cleavage of the viral S protein at low pH is essential for viral entry. news-medical.net The inhibition of cathepsin L by this compound disrupts this process, thereby reducing viral infection. news-medical.net
Research has also investigated this compound's activity against a diverse panel of SARS-CoV-2 strains, including the Wuhan-like strain and several variants. researchgate.netnih.gov In vitro assessments have shown potent inhibition across these different strains. researchgate.netnih.gov
Beyond its role as a cathepsin L inhibitor, this compound has also been identified as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). acs.orgnih.gov This viral protease is essential for processing viral polyproteins into functional proteins required for replication. mdpi.com Studies using quantitative high-throughput screening have identified this compound as one of the potent inhibitors of 3CLpro, albeit with a higher IC50 value compared to its activity in cell-based assays. acs.orgnih.gov This suggests that this compound may exert its antiviral effects through multiple mechanisms, targeting both host and potentially viral proteases. nih.gov
In vivo studies using SARS-CoV-2-infected K18 hACE2 transgenic mice have further evaluated the antiviral potential of this compound. researchgate.netnih.gov Oral administration of this compound in these models revealed improved survival rates and accelerated recovery compared to control groups. researchgate.netnih.gov
Comparative Efficacy with Approved Antivirals
Comparative studies have assessed the efficacy of this compound against SARS-CoV-2 in relation to approved antiviral treatments. In vitro assessments have indicated that this compound demonstrates similar or even superior efficacy compared to FDA-approved antivirals such as nirmatrelvir (NTV) and molnupiravir (MPV) against a diverse set of SARS-CoV-2 strains and variants. researchgate.netnih.gov
For instance, in vitro studies reported EC50 values for this compound against various SARS-CoV-2 strains ranging from 0.55 to 2.41 μM, showcasing potent inhibition. researchgate.netnih.gov These values were found to be comparable to or better than those observed for nirmatrelvir and molnupiravir in the same studies. researchgate.netnih.gov
In in vivo experiments using the K18 hACE2 transgenic mouse model, orally administered this compound at a dose of 25 mg/kg led to improved survival rates (60%) and accelerated recovery when compared to treatments with nirmatrelvir and molnavir. researchgate.netnih.gov Furthermore, this compound exhibited a longer half-life (17.26 ± 8.89 h) in the mouse model compared to nirmatrelvir and molnupiravir. researchgate.netnih.gov
The host-targeting mechanism of this compound, particularly its inhibition of cathepsin L, offers potential advantages such as a reduced likelihood of drug resistance development compared to antivirals that directly target rapidly mutating viral proteins. researchgate.netnih.gov This broad-spectrum antiviral activity against multiple coronaviruses due to targeting conserved host factors is a significant area of research interest. researchgate.netnih.gov
While some approved antivirals like remdesivir (B604916) have shown antiviral activity in certain cell lines, their efficacy can vary depending on the cellular context and the specific viral entry mechanisms utilized by SARS-CoV-2 in different cell types. news-medical.net For example, remdesivir showed activity in Calu-3 cells, while chloroquine (B1663885) derivatives were effective in Vero and Huh7.5 cell lines but not in Calu-3 cells, highlighting differences in the requirement for endosomal acidification. news-medical.net this compound's activity in cell lines where endosomal entry is dominant underscores its potential in targeting this specific viral entry pathway. news-medical.netnews-medical.net
The research findings suggest that this compound holds promise as a candidate for further evaluation as an antiviral therapy against SARS-CoV-2 and related coronaviruses, potentially offering advantages in terms of potency, broad-spectrum activity, and reduced resistance development compared to some existing treatments. researchgate.netnih.gov
Table 1: In Vitro Antiviral Activity of this compound Against SARS-CoV-2 Strains
| SARS-CoV-2 Strain/Variant | EC50 (μM) Range |
| Wuhan-like strain and nine variants | 0.55 to 2.41 |
Data compiled from research findings researchgate.netnih.gov.
Table 2: Comparative In Vivo Efficacy in K18 hACE2 Mice
| Treatment | Survival Rate (%) | Recovery | Half-life (h) |
| This compound (25 mg/kg) | 60 | Accelerated | 17.26 ± 8.89 |
| Nirmatrelvir | Lower | Slower | Shorter than this compound |
| Molnupiravir | Lower | Slower | Shorter than this compound |
Data compiled from research findings researchgate.netnih.gov.
Z Fa Fmk in Cancer Biology Research
Exploration of Anticancer Mechanisms
Research has utilized Z-FA-FMK to investigate the molecular mechanisms underlying the anticancer activity of various agents. By inhibiting key proteases and caspases, researchers can determine the extent to which these enzymes are involved in inducing cancer cell death.
Role in Retinoid-Related Molecule Anticancer Activity
Synthetic retinoid-related molecules (RRMs) have demonstrated antiproliferative effects and the ability to induce apoptosis in cancer cells. Studies using Jurkat T cells have shown that these RRMs induce caspase activity independently of retinoid receptors. aacrjournals.orgaacrjournals.org this compound, acting as an inhibitor of cathepsins B and L, has been instrumental in exploring the molecular mechanisms behind the anticancer activity of RRMs. apexbt.com It has been observed that this compound can block the induction of DEVDase activity, DNA fragmentation, and the externalization of phosphatidylserine (B164497) induced by selective RRMs. aacrjournals.orgaacrjournals.orgapexbt.commedchemexpress.com This suggests that cathepsin B and L activity, inhibitable by this compound, plays a role in the apoptotic pathway triggered by these retinoid-related molecules. Furthermore, this compound has been used to demonstrate that RRMs induce apoptosis through the mitochondrial pathway and activate caspase 8 in a manner sensitive to this compound inhibition. aacrjournals.org
The following table summarizes the effect of this compound on RRM-induced apoptotic markers in Jurkat cells:
| Treatment (Jurkat Cells) | This compound Concentration | DEVDase Activity | DNA Fragmentation | Phosphatidylserine Externalization |
| RRM (e.g., MX2870-1, MX781) | 0 µM | Induced | Induced | Induced |
| RRM | Increasing Concentrations (e.g., 5, 30, 100 µM) | Prevented | Prevented | Significantly inhibited (at 100 µM) |
Data compiled from search results aacrjournals.orgaacrjournals.orgapexbt.commedchemexpress.com.
Synergistic Effects in Combination Therapies
Investigating combination therapies is a significant area of cancer research aimed at enhancing treatment efficacy and overcoming resistance. This compound has been used in studies exploring the synergistic effects of different therapeutic agents.
Interaction with Immunotoxins in Breast Cancer Cell Death
Immunotoxins, which combine targeting antibodies with potent toxins, represent a promising approach in cancer therapy. In studies involving MA-11 human breast cancer cells treated with a Pseudomonas exotoxin (PE)-containing immunotoxin (425.3PE), it was observed that the immunotoxin induced protein synthesis inhibition and apoptosis. nih.gov While the broad-spectrum caspase inhibitor z-VAD-FMK showed some increase in cell survival, a combination of z-VAD-FMK and the cathepsin B/L inhibitor this compound completely prevented immunotoxin-induced cell death in MA-11 cells after 24 hours. nih.gov This finding indicates that cathepsin activation, which is inhibited by this compound, may be important for the optimal induction of cell death by this immunotoxin in breast cancer cells. nih.gov
Similar investigations in melanoma cells using a different immunotoxin (9.2.27PE) in combination with ABT-737 (a BH-3 mimetic) also utilized this compound. plos.orgsemanticscholar.orgnih.gov Pre-treatment with a combination of z-VAD-FMK and this compound inhibited the synergistic cytotoxic effect caused by the immunotoxin and ABT-737 combination in FEMX melanoma cells. plos.orgsemanticscholar.orgnih.gov This suggests the involvement of both caspases and cathepsins in the synergistic cell death process observed in these melanoma cells. plos.orgsemanticscholar.orgnih.gov
Modulating Oncolytic Viral Therapies
Oncolytic viruses are engineered or naturally occurring viruses that selectively infect and lyse cancer cells. This compound has been explored for its potential to modulate oncolytic viral therapies. Research has shown that this compound can effectively block the replication activity of respiratory enteric orphan (reo)virus in both tumor and heart tissues in vivo. apexbt.comresearchgate.netnih.govresearchgate.net This suggests that this compound could potentially serve as a viral inhibitor to prevent unwanted reovirus replication during oncolytic reoviral anticancer therapy or in other therapeutic applications of reovirus. apexbt.comresearchgate.netnih.govresearchgate.net Electron microscopic analysis has indicated that this compound may affect a reovirus virion maturation step, preventing internalized reovirus virions from processing further into viral factories. researchgate.netnih.govresearchgate.net
Neurobiological and Neuropathological Research of Z Fa Fmk
Spinal Muscular Atrophy (SMA) Research
Spinal Muscular Atrophy (SMA) is a genetic disorder characterized by the degeneration of spinal motor neurons, primarily caused by reduced levels of functional Survival Motor Neuron (SMN) protein nih.govlife-science-alliance.org. Research has investigated the potential of Z-FA-FMK as a therapeutic agent for SMA due to its ability to inhibit cysteine proteases implicated in SMN protein degradation nih.gov.
Stabilization of Survival Motor Neuron (SMN) Proteins
Studies have shown that this compound can increase the levels of functional SMN protein. In SMA patient-derived induced pluripotent stem cells (iPSCs) and iPSC-derived motor neurons, treatment with this compound led to a significant increase in SMN protein expression in a dose-dependent manner nih.govresearchgate.net. At a concentration of 10 µM, this compound increased SMN protein levels by approximately 170% in SMA iPSCs compared to control researchgate.net. This stabilization is attributed to this compound's inhibition of protease-mediated degradation of both full-length and exon 7-deleted forms of SMN protein nih.gov. Specific cysteine proteases, including CAPN1, CAPN7, CTSB, and CTSL, have been identified as mediators of SMN protein degradation, providing potential targets for SMA therapy nih.govnih.gov.
Data illustrating the effect of this compound on SMN protein levels in SMA iPSCs:
| Treatment | SMN Protein Level (% of Control) |
| DMSO (Control) | 100 |
| This compound (10 µM) | ~170 |
| This compound (100 µM) | Increased |
Note: Data is representative of findings showing a dose-dependent increase in SMN protein levels upon this compound treatment in SMA iPSCs. life-science-alliance.orgresearchgate.net
Mitigation of Caspase Activity in Motor Neuron Degeneration
Motor neuron degeneration in SMA is associated with increased apoptosis, indicated by elevated caspase 3/7 activity nih.govresearchgate.net. Research has demonstrated that this compound treatment significantly ameliorates this increased caspase 3/7 activity in SMA motor neuron cultures nih.govresearchgate.net. This suggests that this compound's inhibitory effect on certain caspases contributes to the rescue of motor neurons from degeneration in SMA models nih.govresearchgate.net.
Data on the effect of this compound on caspase 3/7 activity in SMA motor neuron cultures:
| Group | Caspase 3/7 Activity |
| WT Control | Baseline |
| SMA + DMSO | Significantly Increased |
| SMA + this compound | Significantly Ameliorated |
Note: Caspase 3/7 activity in SMA + this compound group was comparable to or significantly lower than the SMA + DMSO group. nih.govresearchgate.net
Amelioration of Mitochondriopathy and Neuropathy
Mitochondrial dysfunction and neuropathy are observed in SMA nih.gov. Studies using SMA patient-derived motor neurons have shown that this compound mitigated mitochondriopathy and neuropathy nih.govnih.govresearchgate.netiiit.ac.in. While this compound did not significantly impact the frequency of motile mitochondrial events, it significantly increased the percentage of motile mitochondria in SMA spinal motor neuron cultures, suggesting a partial rescue of impaired axonal transport of mitochondria nih.gov. Furthermore, this compound treatment significantly increased the proportion of spinal motor neurons in long-term cultures of SMA iPSC-derived neurons, bringing the levels closer to those observed in control neurons nih.govlife-science-alliance.org.
Neurodegenerative Disease Models
Beyond SMA, this compound has been investigated in models of other neurodegenerative diseases, particularly concerning the involvement of microglial activity and its impact on neuronal survival researchgate.netnih.govescholarship.org.
Involvement of Microglial Cathepsin B in Neuronal Death (e.g., Alzheimer's Disease Models)
Activated microglia can contribute to neuronal death through the release of neurotoxic substances, including the cysteine protease cathepsin B researchgate.netnih.govescholarship.orgresearchgate.net. Research using conditioned medium from activated microglia has shown neurotoxicity to neuronal cell lines (e.g., HT22 hippocampal cells) and primary neuronal cultures researchgate.netnih.govescholarship.org. This neurotoxicity was significantly attenuated by treatment with this compound or by depleting cathepsin B from the conditioned medium researchgate.netnih.govescholarship.org. This indicates that microglial-secreted cathepsin B plays a role in inducing neuronal apoptosis, and this compound can inhibit this process researchgate.netnih.gov.
Reduction of Microglia-Mediated Neurotoxicity
The ability of this compound to attenuate neurotoxicity induced by activated microglia highlights its potential in reducing microglia-mediated damage in neurodegenerative conditions researchgate.netnih.govescholarship.orgresearchgate.net. By inhibiting cathepsin B and potentially other cysteine proteases released by activated microglia, this compound can mitigate the apoptotic signaling pathways triggered in neurons, thereby offering a protective effect against microglia-induced neuronal death researchgate.netnih.govresearchgate.nettandfonline.com.
Investigations of Z Fa Fmk in Other Disease Models
Liver Injury Research
Research has explored the effects of Z-FA-FMK in models of liver injury, focusing on its potential protective mechanisms.
Protective Effects Against D-galactosamine/TNF-alpha-Induced Liver Injury
Studies in mice have investigated the role of this compound in liver injury induced by the combination of D-galactosamine (D-GalN) and tumor necrosis factor-alpha (TNF-alpha). This model is used to study apoptotic pathways and liver damage. nih.gov In mice treated with D-GalN/TNF-alpha, significant degenerative changes in liver tissue were observed, along with increased levels of markers for apoptosis (TUNEL and activated caspase-3 positive hepatocytes), decreased hepatocyte proliferation (PCNA-positive hepatocytes), increased lipid peroxidation (LPO), and decreased glutathione (B108866) (GSH) and DNA levels. nih.gov
Conversely, treatment with this compound in combination with D-GalN/TNF-alpha resulted in a reduction in liver tissue damage. nih.gov There was a significant decrease in apoptotic hepatocytes (TUNEL and activated caspase-3 positive) and a significant increase in proliferating hepatocytes (PCNA-positive). nih.gov Additionally, this compound treatment led to a decrease in LPO levels and an increase in GSH and DNA levels in the liver tissue. nih.gov These findings suggest that this compound can play a protective role against liver injury induced by D-GalN/TNF-alpha. nih.gov
Reversal of Hepatocyte Apoptosis and Proliferation
The observed effects of this compound in the D-GalN/TNF-alpha liver injury model indicate an inverse effect on hepatocyte apoptosis and proliferation. While D-GalN/TNF-alpha induced a significant increase in hepatocyte apoptosis and a decrease in proliferation, this compound treatment reversed these effects, leading to decreased apoptosis and increased proliferation of hepatocytes. nih.gov This suggests that this compound's protective effect in this model is linked to its ability to modulate the balance between hepatocyte death and regeneration. nih.gov
Infectious Disease Models
This compound has also been investigated for its effects on the host response in models of infectious diseases. caymanchem.comwikipedia.org
Modulation of Host Response to Bacterial Infection (e.g., Pneumococcal Infection)
Research using a mouse model of pneumococcal disease has explored the impact of this compound on the host response to Streptococcus pneumoniae infection. nih.govabcam.comdntb.gov.uanih.gov In this model, where T cells are considered to play a significant role, administration of this compound in vivo resulted in a significant increase in pneumococcal loads in both the lungs and blood compared to control mice. nih.govnih.gov This suggests that this compound, in this context, may have an immunosuppressive effect, potentially by inhibiting T cell function, which is important for controlling pneumococcal infection. nih.govnih.govresearchgate.net Studies have shown that this compound can inhibit human T cell proliferation in vitro. abcam.comdntb.gov.uaresearchgate.net
Cardiovascular Disease Research
Investigations have also touched upon the potential involvement of proteases inhibited by this compound in cardiovascular diseases.
Effects on Vascular Inflammation and Atherosclerotic Lesion Development
While this compound itself is not extensively studied directly in models of atherosclerosis compared to other inhibitors, its target enzymes, such as cathepsins B and L, have been implicated in the pathogenesis of atherosclerosis, including vascular inflammation and lesion development. ahajournals.org Studies using other inhibitors of cysteine proteases, including those that target caspases and gasdermin D activation, have shown effects on vascular inflammation and atherosclerotic lesion development in animal models. nih.govfrontiersin.orgfrontiersin.org For instance, inhibitors targeting caspase-1 and gasdermin D have been shown to reduce vascular inflammation and lesion development in an ApoE−/− mouse model of atherosclerosis. nih.govfrontiersin.orgfrontiersin.org Research using this compound in cell culture models related to atherosclerosis has shown that it can increase cell survival and partially suppress apoptosis and caspase-3 activation induced by certain oxysterols, which are relevant in atherosclerotic lesions. ahajournals.org This suggests a potential, albeit indirect, link between this compound's inhibitory activity and processes involved in atherosclerosis.
Ototoxicity Studies
Research into the potential protective effects of this compound in ototoxicity models has been conducted, primarily in the context of cisplatin-induced hearing loss. Cisplatin (B142131) is a highly effective chemotherapeutic agent, but its use is limited by significant ototoxic side effects, which can lead to permanent sensorineural hearing loss. nih.govresearchgate.netaacrjournals.orgresearchgate.net Apoptosis is recognized as a key mechanism underlying cochlear hair cell loss following exposure to ototoxic agents like cisplatin. nih.govaacrjournals.orgresearchgate.netfrontiersin.org
Studies investigating the role of caspases in cisplatin-induced ototoxicity have explored the efficacy of various caspase inhibitors. In one study using a guinea pig model of cisplatin-induced hearing loss, intracochlear perfusions with inhibitors for caspase-3 (z-DEVD-fmk) and caspase-9 (z-LEHD-fmk) demonstrated protective effects against hearing loss and sensory cell loss. nih.govaacrjournals.org However, in the same study, intracochlear perfusion with this compound, which is also a cathepsin B inhibitor, did not prevent cisplatin-induced hearing loss or hair cell death. nih.govaacrjournals.orgresearchgate.netacs.org This finding suggested that the protective effects observed with z-DEVD-fmk were likely due to caspase inhibition rather than effects on cathepsins. aacrjournals.org
While Z-VAD-FMK, a broad-spectrum caspase inhibitor, has shown protective effects against hair cell degeneration induced by various insults, including cisplatin and noise exposure in different animal models, this compound has not demonstrated similar otoprotective capabilities in cisplatin models. oup.comnih.govfrontiersin.orgwashington.edufrontiersin.orgnih.gov
The lack of otoprotective effect of this compound in cisplatin-induced ototoxicity studies suggests that the specific cysteine proteases or caspases inhibited by this compound may not play a primary role in the apoptotic pathways leading to hair cell death in this particular model, unlike caspase-3 and caspase-9.
Data from a study examining the effects of various inhibitors on cisplatin-induced hearing loss in guinea pigs is summarized below:
| Inhibitor | Target Inhibition | Effect on Hearing Loss Prevention | Effect on Sensory Cell Loss Prevention | Source |
| z-DEVD-fmk | Caspase-3 (also inhibits caspase-2, -7) | Prevents | Prevents | nih.govaacrjournals.org |
| z-LEHD-fmk | Caspase-9 | Prevents | Prevents | nih.govaacrjournals.org |
| z-IETD-fmk | Caspase-8 | Does not prevent | Does not prevent | nih.govaacrjournals.org |
| This compound | Cathepsin B (also inhibits caspases 2, 3, 6, 7) | Does not prevent | Does not prevent | nih.govaacrjournals.org |
Methodological Considerations and Experimental Models
In Vitro Cellular Models
In vitro studies employing various cell cultures have been instrumental in elucidating the direct cellular targets and mechanisms of action of Z-FA-FMK.
Primary Cell Cultures
Primary cell cultures, derived directly from living tissues, offer a more physiologically relevant system compared to established cell lines. This compound has been investigated in primary cell cultures, including peripheral blood mononuclear cells (PBMCs) and purified T cells, to assess its impact on immune cell function. Studies have shown that this compound can efficiently block T cell proliferation induced by mitogens and IL-2 in vitro. selleckchem.com This effect has been measured using techniques such as [³H]thymidine incorporation, where cells are cultured with stimuli in the presence or absence of this compound, followed by harvesting and measurement of radioactivity. selleckchem.com Furthermore, this compound has been shown to modulate host response in primary T cells, with its inhibitory effect on T cell activation and proliferation being accompanied by the blocking of caspase-8 and caspase-3 activation. plos.org Research also indicates that this compound can affect intracellular glutathione (B108866) (GSH) and reactive oxygen species (ROS) levels in primary T cells, suggesting a role for oxidative stress in its effects on T cell proliferation. plos.org
Primary antigen-presenting cells (APCs), such as primary bone marrow-derived macrophages (BMDMs) and splenocytes, have also been used to study the effects of this compound. In these cells, this compound has been shown to block the cleavage of TLR9, a process crucial for its function, and significantly reduce the response to CpG ODN stimulation, as measured by IL-6 production. aai.org
In Vivo Animal Models
In vivo animal models are essential for evaluating the systemic effects, efficacy, and potential toxicity of this compound in a complex biological system, as well as for studying its impact on disease progression.
Immunodeficient Mouse Models
Immunodeficient mouse models, such as severe combined immunodeficiency (SCID) mice, are valuable for studying human xenografts and the effects of interventions in the absence of a fully functional adaptive immune system. This compound has been studied in SCID mice, particularly in the context of reovirus infection and tumor xenografts. In SCID mice with HT1080 xenografts, this compound treatment completely blocked reovirus infection in both the Ras oncogenic tumors and host heart tissues. selleckchem.comselleck.co.jpresearchgate.netresearchgate.netnih.gov This demonstrates the in vivo antiviral activity of this compound against reovirus in a susceptible host.
Advanced Imaging Techniques
While this compound itself is not inherently fluorescent or directly used as an imaging probe, it plays an indirect role in advanced imaging techniques, particularly in activity-based protein profiling (ABPP) and studies involving fluorescent indicators of cellular processes.
In the context of ABPP, this compound can be used in competition experiments to confirm the specificity of activity-based probes designed to target cysteine proteases. rsc.org By pre-treating cells or lysates with this compound, researchers can block the active sites of this compound-sensitive proteases. Subsequent incubation with a fluorescent activity-based probe will show reduced or absent labeling of these blocked proteases when visualized using fluorescence imaging techniques such as gel electrophoresis followed by fluorescence detection. rsc.org This competitive binding demonstrates that the activity-based probe and this compound are targeting the same set of enzymes. rsc.org
For example, in studies developing new activity-based probes for cathepsins, competition with this compound followed by fluorescence imaging has been used to confirm that the newly developed probes target the same cathepsins inhibited by this compound. rsc.org This methodological approach, combined with fluorescence imaging, helps validate the specificity of novel probes for their intended protease targets. rsc.org
Although not a direct imaging agent, this compound's use in conjunction with fluorescent indicators in cell-based assays can provide insights visualized through imaging. For instance, studies investigating the effects of caspase inhibitors on lipid profiles during cell death have used caspase inhibitors like Z-VAD-FMK (a related FMK inhibitor) in conjunction with fluorescent dyes like Nile Red and analyzed the results using flow cytometry and confocal laser scanning microscopy with spectral imaging. nih.gov While this specific example uses Z-VAD-FMK, it illustrates how FMK inhibitors, including potentially this compound depending on the targeted pathway, can be part of experimental designs that utilize advanced imaging to visualize cellular changes resulting from protease inhibition. nih.gov The principle involves inhibiting a protease with this compound and then using imaging to observe the downstream effects on cellular components or processes highlighted by fluorescent probes.
Future Directions and Therapeutic Potential of Z Fa Fmk
Elucidation of Broader Biological Roles
Beyond its well-established role as a caspase inhibitor, research is actively exploring the broader biological roles of Z-FA-FMK, particularly concerning its inhibition of cathepsins and other cysteine proteases. Studies have shown that this compound can inhibit cathepsins B, L, and S, cruzain, and papain. caymanchem.comscbt.com This broader inhibitory activity suggests potential roles in processes where these proteases are involved, such as protein degradation, antigen processing, and viral entry. For instance, its inhibition of cathepsin L has been implicated in its antiviral activity against SARS-CoV-2. researchgate.netnih.govnews-medical.netpnas.org Furthermore, this compound has been identified as an inhibitor of ATG4B, a cysteine protease crucial for autophagy, suggesting a role in modulating this cellular process. researchgate.nettandfonline.com The ability of this compound to influence multiple protease pathways highlights the need for further research to fully understand its impact on diverse cellular functions and identify its specific targets in different biological contexts. Studies have also indicated that this compound can modulate host responses to bacterial infections and inhibit T cell proliferation, suggesting involvement in immune responses. caymanchem.commdpi.complos.orgaai.orgresearchgate.net
Development of More Specific Derivatives
While this compound has proven a valuable research tool, its lack of absolute specificity for a single protease presents challenges for therapeutic development. It inhibits multiple cysteine proteases, which could lead to off-target effects. researchgate.nettandfonline.com Future directions include the rational design and synthesis of more specific derivatives. This involves modifying the peptide sequence or the fluoromethyl ketone (FMK) warhead to enhance selectivity for particular proteases, such as specific caspases or cathepsins. researchgate.netmdpi.com The development of such targeted inhibitors would allow for more precise modulation of specific proteolytic pathways, potentially reducing unwanted side effects and increasing therapeutic efficacy. Research into the structure-activity relationships of this compound and its analogs is crucial for designing these next-generation inhibitors with improved specificity and potency. researchgate.nettandfonline.compnas.org For example, studies aimed at developing more potent ATG4B inhibitors have used this compound as a starting point, leading to the identification of more effective compounds like Z-FG-FMK and FMK-9a, although selectivity issues can still exist. researchgate.nettandfonline.com
Assessment of Potential Clinical Translation
The diverse biological activities of this compound suggest potential for clinical translation in several disease areas. Research is ongoing to assess its therapeutic potential, although its direct use as a drug may be limited by factors such as specificity and potential toxicity of metabolites. nih.gov However, the insights gained from studying this compound and its derivatives can inform the development of clinically viable protease inhibitors.
Antiviral Therapeutic Candidate Development
This compound has shown promise as an antiviral agent, particularly against coronaviruses like SARS-CoV-2. researchgate.netnih.govnews-medical.netpnas.orgacs.org Its ability to inhibit cathepsin L, a host protease involved in viral entry, contributes to its antiviral activity. researchgate.netnews-medical.netpnas.org In vitro studies have demonstrated potent inhibition of various SARS-CoV-2 strains by this compound, with EC50 values comparable to or better than some approved antivirals. researchgate.netnih.govacs.org In vivo studies in mouse models have also shown improved survival rates and accelerated recovery in SARS-CoV-2 infected mice treated with this compound. researchgate.netnih.govacs.org Furthermore, its host-targeting mechanism may offer advantages in terms of reduced drug resistance. researchgate.netnih.gov Beyond coronaviruses, this compound has also shown inhibitory effects against other viruses, such as reovirus. caymanchem.commedchemexpress.comapexbt.comresearchgate.net These findings highlight the potential of this compound and its derivatives as candidates for developing broad-spectrum antiviral therapies.
Here is a table summarizing some antiviral research findings related to this compound:
| Virus | Model System | Key Finding | Source |
| SARS-CoV-2 | In vitro (various strains), In vivo (mice) | Potent inhibition, improved survival and recovery in mice. | researchgate.netnih.govacs.org |
| Reovirus | In vitro, In vivo (mice) | Inhibits viral replication and pathogenesis, prevents myocarditis and oncolysis. | caymanchem.commedchemexpress.comapexbt.comresearchgate.net |
| Trypanosoma cruzi | Intracellular replication and transmission | Arrests intracellular replication and intercellular transmission. | caymanchem.com |
Role in Neurodegenerative Disease Management
Cysteine proteases, including caspases and cathepsins, are implicated in the pathogenesis of various neurodegenerative diseases. ontosight.ainih.govdergipark.org.tr this compound's ability to inhibit these proteases suggests potential therapeutic applications in this area. Research has explored the role of caspase inhibition in reducing neuronal cell death in models of neurodegeneration. ontosight.ainih.govjpp.krakow.pl Additionally, cathepsin B has been linked to neuroinflammatory processes and oxidative damage in the brain, and inhibition by this compound has shown protective effects in relevant animal models. dergipark.org.trnih.gov Studies have also indicated that this compound can stabilize survival motor neuron (SMN) protein by inhibiting its protease-mediated degradation, suggesting a potential role in spinal muscular atrophy (SMA). life-science-alliance.orgnih.gov While direct clinical application of this compound in neurodegenerative diseases requires further investigation and the development of more targeted compounds, the research provides a basis for exploring protease inhibition as a therapeutic strategy.
Here is a table summarizing some research findings related to this compound and neurodegenerative diseases:
| Disease/Condition | Model System | Key Finding | Source |
| Neuroinflammatory diseases | Mouse model of TNF-α/D-GalN-induced brain damage | Blocks oxidative damage by increasing antioxidant defense. | dergipark.org.tr |
| Spinal Muscular Atrophy (SMA) | SMA patient-derived motor neurons, SMA animal model | Stabilizes SMN protein, mitigates mitochondriopathy and neuropathy, shows protective effects in animal model. | life-science-alliance.orgnih.gov |
| Parkinson's disease (related) | Experimental cell culture model | Reduced cytotoxicity, caspase-3 activation, and DNA fragmentation (using Z-DEVD-fmk, a related compound). | mdpi.com |
Application in Immunological Disorders
This compound has demonstrated immunomodulatory properties, primarily through its effects on T cell proliferation and cytokine production, as well as its influence on inflammasome activation. mdpi.complos.orgaai.orgresearchgate.netinvivogen.comalab.com.pl Studies have shown that this compound can inhibit human T cell proliferation in vitro and modulate host responses to infection in vivo. caymanchem.complos.orgaai.org Its ability to block NF-κB activation and suppress cytokine secretion contributes to these effects. plos.orgresearchgate.net Furthermore, this compound, as a pan-caspase inhibitor (though its caspase inhibition is primarily on effector caspases), can block inflammasome activation, which is involved in various inflammatory and autoimmune disorders. invivogen.comalab.com.pl Research suggests that inhibiting caspases and other proteases targeted by this compound could be a strategy for managing inflammatory and autoimmune conditions. mdpi.comjpp.krakow.plinvivogen.comalab.com.pl
Here is a table summarizing some research findings related to this compound and immunological disorders:
| Disorder/Process | Model System | Key Finding | Source |
| T cell proliferation | Human T cells (in vitro) | Inhibits proliferation, cytokine secretion (IL-2, IFN-γ), and NF-κB activation. | selleckchem.complos.orgaai.orgresearchgate.net |
| Pneumococcal infection | Mouse model | Modulates host response, increased bacterial growth (suggesting immunosuppression). | caymanchem.comaai.org |
| Inflammasome activation | Various cell types | Can block inflammasome activation (as a pan-caspase inhibitor). | invivogen.comalab.com.pl |
| Endotoxic shock | Experimental model (using Z-VAD-FMK, a related compound) | Significantly reduce inflammation and lethality. | invivogen.comalab.com.pl |
| Inflammatory arthritis | Adjuvant-induced arthritis in mice | Efficient in preventing destruction of articular cartilage and bone. | plos.org |
Addressing Research Limitations and Expanding Mechanistic Insights
Despite the promising findings, several limitations in the current research on this compound need to be addressed for its successful translation. A major limitation is its relatively broad inhibitory profile, affecting multiple cysteine proteases. researchgate.nettandfonline.com This lack of specificity makes it challenging to pinpoint the exact protease responsible for a particular biological effect and increases the risk of off-target effects in therapeutic applications. Future research needs to focus on developing more selective inhibitors. researchgate.netpnas.org
Furthermore, while in vitro and animal studies have provided valuable insights, more comprehensive in vivo research is required to fully understand the pharmacokinetics, pharmacodynamics, and long-term effects of this compound and its derivatives. researchgate.netnih.govacs.org Expanding mechanistic insights is also crucial. While this compound is known to inhibit proteases, the precise downstream consequences of inhibiting these enzymes in various cellular pathways and disease contexts are still being actively investigated. For instance, understanding how this compound's inhibition of cathepsins or caspases specifically impacts viral replication, neuroinflammation, or immune responses at a molecular level is essential for optimizing its therapeutic potential. researchgate.netnews-medical.netpnas.orgplos.orgdergipark.org.tr Research into potential metabolic liabilities and the generation of toxic byproducts, which have been noted for some FMK compounds, is also important for developing safer derivatives. nih.govjpp.krakow.pl
Addressing these research limitations through the development of more specific tools, conducting rigorous in vivo studies, and delving deeper into the molecular mechanisms will be critical for realizing the full therapeutic potential of this compound-based compounds.
Q & A
Basic Research Questions
Q. What are the recommended experimental parameters for using Z-FA-FMK in cell culture studies?
- Methodological Guidance :
- Cell Lines : Jurkat T cells are commonly used, with pre-incubation of this compound (5–100 μM) for 1 hour before stimulation .
- Concentration Range : 5–100 μM is effective in inhibiting DEVDase activity, DNA fragmentation, and phosphatidylserine externalization in apoptosis studies .
- Controls : Include inactive analogs like z-FA-DMK (no immunosuppressive effect) and z-FA-CMK (toxic at 25 μM) to validate specificity .
- Assays : Use flow cytometry for phosphatidylserine detection (Annexin V) and fluorometric assays for caspase activity (e.g., DEVD-AMC cleavage) .
Q. How does this compound inhibit caspase activity in vitro?
- Mechanistic Insights :
- This compound irreversibly binds to the catalytic cysteine of effector caspases (e.g., caspase-3/7) via its fluoromethyl ketone (FMK) group, blocking substrate cleavage .
- Specificity : It does not inhibit initiator caspases (e.g., caspase-8/10) at concentrations ≤100 μM, making it useful for dissecting intrinsic vs. extrinsic apoptotic pathways .
- Validation : Confirm inhibition via Western blot (e.g., reduced caspase-3 p17 fragment) and activity assays using fluorogenic substrates .
Advanced Research Questions
Q. How does this compound induce oxidative stress to suppress T cell proliferation?
- Experimental Evidence :
- GSH Depletion : this compound (25–100 μM) reduces intracellular glutathione (GSH) levels in activated T cells by 40–60%, measured via monochlorobimane (MCB) fluorescence .
- ROS Accumulation : Increased reactive oxygen species (ROS) detected via dihydroethidium (DHE) staining correlate with inhibited proliferation .
- Rescue Experiments : Co-treatment with antioxidants (5 mM NAC, L-cysteine, or GSH) restores T cell proliferation, confirming oxidative stress as the primary mechanism .
Q. Why does this compound show conflicting neuroprotective effects in different models?
- Data Analysis :
- In hippocampal CA1 neurons, 10 μM this compound reduces ischemia-induced damage by 45%, but 1 μM exacerbates injury (70% damage), indicating a concentration-dependent biphasic effect .
- Potential Factors : Differential blood-brain barrier penetration or off-target inhibition of neuroprotective proteases (e.g., cathepsin B) at higher doses .
- Recommendation : Perform dose-response curves in multiple models (e.g., in vivo vs. organotypic slices) and assess protease activity profiles .
Q. How do structural modifications of this compound alter its immunosuppressive activity?
- Structure-Function Analysis :
- FMK Group : Essential for irreversible binding; replacing FMK with DMK (z-FA-DMK) abolishes T cell inhibition .
- N-Terminal Benzyloxycarbonyl (Z) Group : Critical for specificity; replacing Z with biotin (biotin-FA-FMK) eliminates immunosuppression despite cellular uptake .
- Validation : Use analogs in proliferation assays (e.g., ³H-thymidine incorporation) and surface plasmon resonance (SPR) to measure binding kinetics .
Methodological Best Practices
Q. How to address off-target effects of this compound in protease inhibition studies?
- Strategies :
- Protease Profiling : Use activity-based probes (ABPs) to confirm target engagement (e.g., cathepsin B vs. caspase-3) .
- Cross-Validation : Combine genetic knockdown (siRNA) and pharmacological inhibitors (e.g., E-64 for cathepsins) to isolate this compound-specific effects .
- Dose Optimization : Lower concentrations (5–30 μM) minimize cross-reactivity with non-caspase proteases like cathepsin L .
Q. What statistical approaches are appropriate for analyzing this compound experimental data?
- Analysis Framework :
- Parametric Tests : Use Student’s t-test for pairwise comparisons (e.g., treated vs. control cells) .
- Multiple Groups : Apply one-way ANOVA with post-hoc Dunnett’s test for dose-response studies (e.g., 5–100 μM this compound) .
- Reproducibility : Report SEM from ≥3 independent experiments (e.g., T cell assays in primary cells from 3 donors) .
Tables for Key Findings
| This compound in Animal Models | Model | Dose | Outcome |
|---|---|---|---|
| Antiviral activity (SCID mice) | HT1080 xenografts | 0.02 mg intratumoral | Reduced reovirus replication by 80% |
| Anti-arthritic effect (murine model) | Chronic inflammation | 10 mg/kg i.p. | 70% reduction in joint destruction |
Contradictions and Open Questions
- Cathepsin B vs. Caspase Specificity : While this compound is marketed as a cathepsin B inhibitor, its primary mechanism in T cells involves oxidative stress, not cathepsin inhibition .
- Neuroprotection Paradox : Biphasic effects in neuronal models require further investigation into tissue-specific protease networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
